3-Methoxy-9-aminomethyl-9,10-dihydroanthracene
Description
Properties
CAS No. |
1075741-20-6 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(3-methoxy-9,10-dihydroanthracen-9-yl)methanamine |
InChI |
InChI=1S/C16H17NO/c1-18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)16(15)10-17/h2-7,9,16H,8,10,17H2,1H3 |
InChI Key |
DTEPCKRLYVEVEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=CC=CC=C3C2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene involves several steps. One common method includes the reaction of a Grignard reagent with a nitrostyrene derivative, followed by deprotection and cyclodehydration . The specific reaction conditions and reagents can vary, but typically involve the use of hydrochloric acid in methanol and polyphosphoric acid (PPA) for cyclodehydration
Chemical Reactions Analysis
Key Reaction Table:
Stereochemical and Substituent Effects
-
The 3-methoxy group significantly enhances h5-HT₂A receptor affinity compared to other positional isomers (1-, 2-, or 4-MeO) due to hydrogen bonding with receptor residues ( ).
-
Molecular modeling shows that the methoxy oxygen forms critical interactions with Ser159 and Ser239 in the h5-HT₂A binding pocket ( ).
Alternative Synthetic Routes
-
Unsuccessful Tebbe Reagent Approach :
Attempts to synthesize 9-methylene-9,10-dihydroanthracene via Tebbe reagent (for subsequent amination) failed due to low yields and instability ( ). -
Grignard Additions :
Earlier routes for related AMDA analogs used nitrostyrene intermediates and Grignard additions, but these were less efficient for 3-MeO derivatives ( ).
Derivatization and Functionalization
-
Amine Alkylation :
The primary amine in 3-MeO-AMDA can be functionalized via reductive alkylation or acylation to generate analogs with varied steric and electronic profiles (e.g., 3a–d in ). -
Comparative Affinity Data :
Compound h5-HT₂A Ki (nM) hH₁ Ki (nM) 3-MeO-AMDA (4 ) 10 ± 1 ND 1-MeO-AMDA (2 ) 21 ± 1 2640 ± 528 4-MeO-AMDA (5 ) 21 ± 1 ND Data from competitive binding assays using [³H]ketanserin (5-HT₂A) and [³H]pyrilamine (H₁) ( ).
Mechanistic Insights
-
Cyclodehydration : Protonation of the hydroxyl group in amino alcohol 13a facilitates intramolecular nucleophilic attack, forming the dihydroanthracene ring ( ).
-
Methoxy Orientation : The 3-methoxy group adopts a conformation that minimizes steric clash while maximizing hydrogen-bond donor interactions in the receptor site ( ).
This synthesis and reactivity profile underscores the importance of positional methoxy substitution in modulating receptor affinity and guiding rational drug design. The methodologies established here are foundational for developing selective serotonergic agents.
Scientific Research Applications
Structure and Characteristics
3-MAMDA is a derivative of 9-aminomethyl-9,10-dihydroanthracene (AMDA), which is known for its selective antagonist properties at the 5-HT2A receptor. The compound's molecular formula is with a molecular weight of approximately 282.34 g/mol. Its specific structure allows it to interact with biological targets in unique ways, making it a subject of interest in receptor binding studies.
Interaction with the 5-HT2A Receptor
Research Findings:
3-MAMDA and its analogs have been studied for their binding affinities to the 5-HT2A receptor, which plays a crucial role in various neurological processes, including mood regulation and perception. Research indicates that modifications at the methoxy positions significantly affect binding affinities and selectivity:
| Compound | Binding Affinity (K_i, nM) |
|---|---|
| 3-MAMDA | 16,800 |
| AMDA | 4,610 |
| DOB | 60 |
These findings suggest that methoxy substitution enhances the compound's affinity for the receptor compared to its parent structure AMDA .
Synthetic Methodologies
The synthesis of 3-MAMDA involves several steps that can be adapted based on desired substituents. Notable methods include:
- Cyclodehydration Reactions: Utilizing reagents like PPA or Eaton’s Reagent to form the anthracene backbone.
- Nucleophilic Substitution: Employing various nucleophiles to introduce the aminomethyl group at the desired position.
The synthetic routes are critical for producing sufficient quantities for biological testing and further modifications .
Pharmacological Implications
The ability of 3-MAMDA to selectively bind to the 5-HT2A receptor makes it an important candidate for developing new therapeutic agents targeting psychiatric disorders such as depression and anxiety. Its structural characteristics allow researchers to explore a wide range of derivatives with enhanced potency and selectivity.
Case Studies:
Recent studies have demonstrated that derivatives of AMDA exhibit differential binding affinities at various receptor sites, suggesting potential for tailored drug design . For example, modifications at the methoxy groups have been shown to enhance selectivity towards specific receptor subtypes.
Mechanism of Action
The mechanism of action of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets, such as the 5-HT2A receptor . It acts as a potent and selective antagonist for this receptor, helping to study the shape and function of the 5-HT2A protein . The pathways involved in its action are primarily related to receptor binding and inhibition.
Comparison with Similar Compounds
N-Alkylated AMDA Analogs :
- 9-(n-Hexyl)-AMDA and 9-(n-Pentyloxy)-AMDA () show reduced 5-HT2A affinity (Ki >100 nM), indicating that bulky alkyl chains disrupt receptor binding.
- Imipramine , a tricyclic antidepressant with structural similarities, binds 5-HT2A with lower affinity (Ki ~35 nM) and adopts a distinct orientation in the receptor, emphasizing the unique role of the AMDA scaffold’s rigidity and substituent positioning .
Comparison with DOB-Like Phenethylamines
DOB-like agonists (e.g., 4-bromo-DOB) bind 5-HT2A in an extended conformation, engaging transmembrane helices 3 and 4. In contrast, 3-MeO-AMDA adopts a compact, U-shaped pose stabilized by π-π stacking with Phe340 and hydrogen bonding via the methoxy group. This orientation mirrors sterically hindered antagonists, explaining its lack of agonist activity .
Selectivity and Mutagenesis Insights
The F340L mutation in the 5-HT2A receptor drastically reduces affinity for DOB-like agonists (>100-fold) but has minimal impact on 3-MeO-AMDA, confirming its divergent binding mode. Additionally, a valine/threonine exchange in the D2 receptor explains 3-MeO-AMDA’s selectivity for 5-HT2A over D2 receptors (IC50 ratio >50) .
Biological Activity
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene (referred to as 3-MeO-AMDA) is a derivative of 9-aminomethyl-9,10-dihydroanthracene (AMDA) that has garnered attention for its biological activities, particularly its interactions with serotonin receptors and potential therapeutic applications. This article compiles detailed findings on the biological activity of 3-MeO-AMDA, including its mechanism of action, binding affinities, and implications for various medical conditions.
3-MeO-AMDA primarily interacts with the 5-HT2A receptor , a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including mood regulation and perception. The binding of 3-MeO-AMDA to this receptor can induce conformational changes that activate downstream signaling pathways, influencing neurotransmitter release and neuronal activity .
Key Mechanisms Include:
- Receptor Binding : 3-MeO-AMDA shows a high affinity for the 5-HT2A receptor, with studies indicating that methoxy substitutions at specific positions enhance this affinity. The binding affinity is influenced by the spatial orientation of the methoxy group .
- Signal Transduction : Upon binding, the receptor activates phospholipase C and modulates calcium ion release from intracellular stores, which is crucial for neurotransmission and muscle contraction .
Affinity Studies
Research has demonstrated that 3-MeO-AMDA exhibits differential binding affinities compared to other AMDA derivatives. The following table summarizes the binding affinities of various methoxy-substituted AMDA compounds at the 5-HT2A receptor:
| Compound | Binding Affinity (K_i in nM) |
|---|---|
| 3-Methoxy-9-aminomethyl-AMDA | 4.61 |
| 4-Methoxy-9-aminomethyl-AMDA | 16.80 |
| 1-Methoxy-9-aminomethyl-AMDA | 60.00 |
| Parent AMDA | 15.00 |
These results indicate that the presence of a methoxy group at the 3-position significantly enhances the compound's affinity for the receptor compared to its analogs .
Case Studies
- Mood Disorders : Given its interaction with serotonin receptors, 3-MeO-AMDA has been investigated for its potential effects on mood disorders such as anxiety and depression. Studies suggest that compounds with high affinity for the 5-HT2A receptor may exhibit antidepressant-like effects in animal models .
- Psychoactive Effects : The compound's structural similarity to known psychoactive substances indicates potential applications in treating conditions associated with altered serotonin signaling. Research has shown that modifications in structure can lead to varying psychoactive profiles, suggesting avenues for therapeutic development .
Q & A
Q. What are the common synthetic routes for 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene?
- Methodological Answer : The synthesis typically begins with anthracene oxidation to form 9,10-anthraquinone. Subsequent steps involve introducing the aminomethyl and methoxy groups. Key challenges include avoiding isomerization of intermediates like anthrone to 9-anthrol under acidic/basic conditions . Alternative routes use the Tebbe reagent to generate 9-methylene-9,10-dihydroanthracene, which is then oxidized. However, scaling this method is limited by low yields of intermediates . Reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere) and catalysts (e.g., BH₃, Chloramine T) are critical for stabilizing reactive intermediates .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Varian Gemini 300 MHz) with tetramethylsilane (TMS) as an internal standard. Key signals include aromatic protons (δ 6.6–7.4 ppm) and the aminomethyl group (δ 4.1–4.16 ppm) .
- FT-IR Spectroscopy : Identifies functional groups like C-N (1250–1350 cm⁻¹) and O-CH₃ (2830–2975 cm⁻¹) .
- Elemental Analysis : Validates purity (deviations <0.4% from theoretical values) .
Q. How does the compound’s stability influence experimental design?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Storage under nitrogen with molecular sieves is recommended. Stability tests (e.g., TLC, HPLC) should be performed periodically. Decomposition products (e.g., 9-anthrol) can be monitored via NMR or mass spectrometry .
Advanced Research Questions
Q. How do structural modifications at the 3-position affect 5-HT₂A receptor affinity?
- Methodological Answer : Substitutions (e.g., bromo, hexyl) at the 3-position alter steric and electronic interactions. Receptor mutagenesis (e.g., F340L mutation) and molecular dynamics simulations reveal that bulky substituents favor antagonist binding by occupying a hydrophobic pocket. Comparative studies with DOB-like derivatives show divergent binding modes (agonist vs. antagonist) based on substituent size . Affinity is quantified via radioligand displacement assays (e.g., [³H]ketanserin) .
Q. How can contradictions in reaction pathways (e.g., nitro vs. anthraquinone products) be resolved?
- Methodological Answer : Discrepancies arise from varying reaction conditions (solvent, NO₂ concentration). For example, NO₂ in chloroform favors 9,10-dinitro-9,10-dihydroanthracene (DDA), while acetic acid promotes anthraquinone . Kinetic studies (pseudo-first-order rate analysis) and isotopic labeling (¹⁵NO₂) clarify mechanisms. X-ray crystallography of cis/trans-DDA isomers confirms stereochemical outcomes .
Q. What strategies optimize regioselectivity in functionalizing the anthracene core?
- Methodological Answer :
- Directed Metalation : Use of directing groups (e.g., methoxy) to control electrophilic substitution sites .
- Protection/Deprotection : Temporary blocking of reactive groups (e.g., amino with Boc) during halogenation or alkylation .
- Catalytic Systems : Pd-catalyzed cross-coupling for aryl-aryl bond formation .
Q. How do solvent and temperature influence reaction outcomes in AMDA derivative synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote elimination. Low temperatures (−78°C) stabilize intermediates in Grignard reactions. For example, bromo derivatives require THF at 0°C to minimize side reactions .
Data Analysis and Contradictions
Q. How should conflicting NMR data for dihydroanthracene derivatives be interpreted?
- Methodological Answer : Discrepancies in chemical shifts (e.g., AA'BB vs. singlet patterns) often arise from conformational flexibility or crystallographic packing effects. Variable-temperature NMR and NOE experiments (e.g., 1% enhancement in H-2) differentiate dynamic vs. static disorder .
Q. What computational methods validate proposed receptor-ligand interaction models?
- Methodological Answer : Automated docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability. Key parameters include RMSD (<2 Å) and hydrogen-bond occupancy (>80%). Mutagenesis data (e.g., F340L) refine force fields for van der Waals interactions .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
